For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Chloroisatin: Chemical Properties and Structure
This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for 5-Chloroisatin, a key intermediate in the synthesis of various pharmacologically active compounds.
Core Chemical Properties
5-Chloroisatin is a halogenated derivative of isatin (B1672199), presenting as a crystalline solid, typically in a pale yellow to orange or brown powder form.[1][2][3][4][5][6] It is a versatile building block in medicinal chemistry, recognized for its role in developing anti-cancer, anti-inflammatory, and antiviral agents.[3][7][8]
Table 1: Physicochemical Properties of 5-Chloroisatin
| Property | Value | Source(s) |
| CAS Number | 17630-76-1 | [1][2][9][10] |
| Molecular Formula | C₈H₄ClNO₂ | [1][3][9][10][11] |
| Molecular Weight | 181.58 g/mol | [1][3][9][10][11] |
| Melting Point | 246 - 258 °C | [2][3][9][12][13] |
| Boiling Point | 400 °C (Predicted) | [6] |
| Density | 1.49 g/cm³ (Predicted) | [6] |
| pKa | 8.65 ± 0.20 (Predicted) | [13] |
| Solubility | Insoluble in water. Soluble in DMSO, ethanol, and acetone. | [1][6][12][13] |
| Appearance | Pale yellow to orange-brown crystalline powder. | [2][3][5][6] |
Chemical Structure and Identifiers
The structure of 5-Chloroisatin is based on the indole (B1671886) nucleus, featuring a chlorine atom substituted at the 5-position.
Table 2: Structural Identifiers for 5-Chloroisatin
| Identifier | Value | Source(s) |
| IUPAC Name | 5-chloro-1H-indole-2,3-dione | |
| SMILES | C1=CC2=C(C=C1Cl)C(=O)C(=O)N2 | [9][11][14] |
| InChI | InChI=1S/C8H4ClNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | [15] |
| InChIKey | XHDJYQWGFIBCEP-UHFFFAOYSA-N | [11][14][15] |
Experimental Protocols & Synthesis
A. Synthesis via Sandmeyer Reaction
A common method for synthesizing 5-Chloroisatin is the Sandmeyer isatin synthesis, starting from p-chloroaniline.[16]
Workflow:
Caption: Sandmeyer synthesis workflow for 5-Chloroisatin.
Protocol Details:
-
Formation of 4-Chlorooximinoacetanilide: p-chloroaniline is reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form the intermediate, 4-chlorooximinoacetanilide.[16]
-
Cyclization: The intermediate is then treated with concentrated sulfuric acid at a controlled temperature (e.g., 70-80°C).[16]
-
Isolation: The reaction mixture is cooled and poured onto crushed ice, causing the 5-Chloroisatin product to precipitate. The resulting solid is then filtered and purified.[16]
B. Synthesis via 1,3-Dipolar Cycloaddition
Derivatives of 5-Chloroisatin can be synthesized via 1,3-dipolar cycloaddition reactions.[8]
Protocol Details:
-
Preparation of Dipolarophile: 5-Chloroisatin is condensed with propargyl bromide. The reaction is carried out in dimethylformamide (DMF) with potassium carbonate as a base and tetra-n-butylammonium as a phase transfer catalyst. The mixture is stirred at room temperature.[8]
-
Cycloaddition: The resulting dipolarophile (1-allyl-5-chloroindoline-2,3-dione) is then reacted with a nitrile oxide (e.g., 4-Chlorobenzaldoxime) to yield the final cyclo-adduct.[8]
C. Characterization Methods
The structure and purity of synthesized 5-Chloroisatin and its derivatives are confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: Used to identify functional groups. For example, the IR spectrum of a 5-chloroisatin derivative showed characteristic bands for -NH, C=O (amide), and C=N groups at 3203 cm⁻¹, 1663 cm⁻¹, and 1623 cm⁻¹ respectively.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure. Chemical shifts, splitting patterns, and coupling constants provide precise information about the atomic arrangement.[16][17]
-
Mass Spectrometry (MS): Confirms the molecular weight and elemental composition. The mass spectrum of 5-chloroisatin derivatives consistently shows a molecular ion peak pattern (M⁺/M⁺+2) with a 3:1 ratio, which is characteristic of the presence of a chlorine atom.[16]
-
Melting Point Analysis: The melting point is determined using an open capillary method with a melting point apparatus to assess the purity of the compound.[8]
Biological Activity and Signaling Pathways
5-Chloroisatin serves as a precursor for compounds with a wide range of biological activities, including anticancer, anticonvulsant, antiviral, and anti-inflammatory properties.[7][8]
One of its noted mechanisms of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often overactive in cancer cells, leading to uncontrolled proliferation.[9]
Caption: Inhibition of the EGFR signaling pathway by 5-Chloroisatin.
This inhibition has been observed to suppress the growth of human breast cancer cells (MDA-MB-231).[9] Furthermore, 5-Chloroisatin has been identified as a potential anticoronaviral agent.[1][2] Its derivatives are actively studied for their effects on cellular processes like apoptosis and other cell signaling pathways, making it a valuable molecule in drug discovery.[3]
References
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- 5. 5-Chloroisatin, 98% 17630-76-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 6. lbaochemicals.com [lbaochemicals.com]
- 7. researchgate.net [researchgate.net]
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- 9. 5-Chloroisatin | 17630-76-1 | FC52486 | Biosynth [biosynth.com]
- 10. scbt.com [scbt.com]
- 11. 5-chloroisatin [stenutz.eu]
- 12. chemwhat.com [chemwhat.com]
- 13. 5-Chloroisatin [chembk.com]
- 14. 5-chloro-1H-indole-2,3-dione | C8H4ClNO2 | CID 87203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. spectrabase.com [spectrabase.com]
- 16. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
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